molecular formula C7H6BrF2N B13568612 3-Bromo-2-(difluoromethyl)-6-methylpyridine

3-Bromo-2-(difluoromethyl)-6-methylpyridine

Cat. No.: B13568612
M. Wt: 222.03 g/mol
InChI Key: XYTZJJQXWSHPMP-UHFFFAOYSA-N
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Description

3-Bromo-2-(difluoromethyl)-6-methylpyridine is a chemical compound with the molecular formula C7H6BrF2N. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is of interest due to its unique structure, which includes bromine, difluoromethyl, and methyl groups attached to the pyridine ring. These functional groups impart specific chemical properties and reactivity to the compound, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-2-(difluoromethyl)-6-methylpyridine typically involves multi-step organic reactions. One common method includes the bromination of 2-(difluoromethyl)-6-methylpyridine. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst or under specific conditions to ensure selective bromination at the desired position on the pyridine ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield, purity, and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-2-(difluoromethyl)-6-methylpyridine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the functional groups.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki or Sonogashira coupling, forming new carbon-carbon bonds.

Common Reagents and Conditions

    Substitution: Reagents like sodium hydroxide or potassium tert-butoxide can be used for nucleophilic substitution.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.

    Coupling: Palladium catalysts are commonly used in coupling reactions.

Major Products

The major products formed depend on the specific reaction and conditions. For example, substitution reactions may yield derivatives with different functional groups replacing the bromine atom, while coupling reactions can produce complex organic molecules with extended carbon chains.

Scientific Research Applications

3-Bromo-2-(difluoromethyl)-6-methylpyridine has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: The compound can be used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.

    Medicine: It serves as an intermediate in the development of drugs, particularly those targeting specific enzymes or receptors.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-Bromo-2-(difluoromethyl)-6-methylpyridine depends on its application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of bromine and difluoromethyl groups can enhance the compound’s binding affinity and specificity for its targets, influencing biological pathways and therapeutic outcomes .

Comparison with Similar Compounds

Similar Compounds

  • 3-Bromo-2-(difluoromethyl)pyridine
  • 2-Bromo-6-(difluoromethyl)pyridine
  • 3-Bromo-4-(difluoromethyl)pyridine

Uniqueness

3-Bromo-2-(difluoromethyl)-6-methylpyridine is unique due to the specific positioning of its functional groups, which can influence its reactivity and interactions. The presence of both bromine and difluoromethyl groups provides a distinct combination of electronic and steric effects, making it valuable for specific synthetic and research applications .

Properties

Molecular Formula

C7H6BrF2N

Molecular Weight

222.03 g/mol

IUPAC Name

3-bromo-2-(difluoromethyl)-6-methylpyridine

InChI

InChI=1S/C7H6BrF2N/c1-4-2-3-5(8)6(11-4)7(9)10/h2-3,7H,1H3

InChI Key

XYTZJJQXWSHPMP-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=C(C=C1)Br)C(F)F

Origin of Product

United States

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